molecular formula C24H22O6 B14478767 Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate CAS No. 66012-49-5

Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate

Cat. No.: B14478767
CAS No.: 66012-49-5
M. Wt: 406.4 g/mol
InChI Key: PVOFWKCSYMMMRF-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate is an organic compound with a complex structure that includes two ester groups attached to a central phenylene ring via methyleneoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate typically involves the esterification of 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methyleneoxy linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Hydrolysis: 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate exerts its effects depends on the specific application. In drug delivery, for example, the ester groups may undergo hydrolysis in the body to release the active drug. The methyleneoxy linkages can interact with various molecular targets, influencing the compound’s behavior and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
  • Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate

Uniqueness

Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate is unique due to its specific structural features, such as the methyleneoxy linkages and the ester groups attached to the central phenylene ring. These features confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

66012-49-5

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 2-[[4-[(2-methoxycarbonylphenoxy)methyl]phenyl]methoxy]benzoate

InChI

InChI=1S/C24H22O6/c1-27-23(25)19-7-3-5-9-21(19)29-15-17-11-13-18(14-12-17)16-30-22-10-6-4-8-20(22)24(26)28-2/h3-14H,15-16H2,1-2H3

InChI Key

PVOFWKCSYMMMRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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